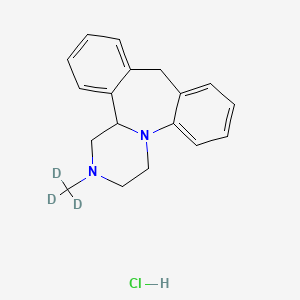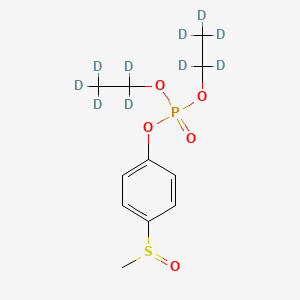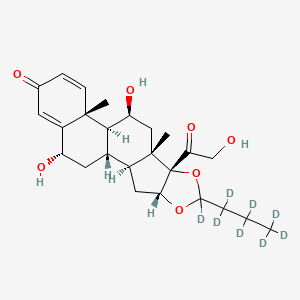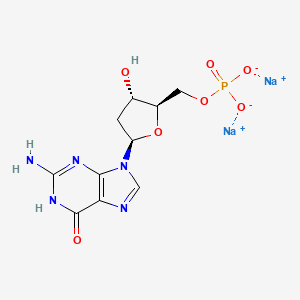
Prednisone-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisone-d8, also known as deuterium-labeled prednisone, is a synthetic corticosteroid. It is structurally similar to prednisone but contains deuterium atoms instead of hydrogen. This modification makes it a valuable tool in pharmacokinetic studies and drug metabolism research due to its stability and traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prednisone-d8 involves the incorporation of deuterium into the prednisone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in prednisone with deuterium using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis of prednisone can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes:
Catalytic Exchange: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange reaction.
Purification: Post-reaction purification steps, including chromatography, to isolate and purify this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Prednisone-d8 undergoes various chemical reactions similar to prednisone, including:
Oxidation: this compound can be oxidized to form prednisolone-d8.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Deuterated solvents such as deuterated chloroform (CDCl3) and deuterated methanol (CD3OD).
Major Products:
Prednisolone-d8: Formed through oxidation.
Alcohol Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
Prednisone-d8 is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of prednisone in the body.
Drug Metabolism Research: Helps in understanding the metabolic stability and biotransformation of corticosteroids.
Biological Studies: Used in studies related to immunosuppression and anti-inflammatory effects.
Industrial Applications: Employed in the development of new corticosteroid drugs and formulations.
Mécanisme D'action
Prednisone-d8 exerts its effects through mechanisms similar to prednisone:
Glucocorticoid Receptor Binding: this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex.
Gene Regulation: The complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes.
Anti-inflammatory and Immunosuppressive Effects: These actions result in the suppression of inflammatory responses and modulation of immune function.
Comparaison Avec Des Composés Similaires
Prednisolone-d8: A deuterium-labeled version of prednisolone, another corticosteroid.
Hydrocortisone-d8: Deuterium-labeled hydrocortisone, used for similar research purposes.
Uniqueness of Prednisone-d8:
Stability: The incorporation of deuterium enhances the stability of this compound, making it more resistant to metabolic degradation.
Traceability: Deuterium labeling allows for precise tracking in pharmacokinetic and metabolic studies, providing detailed insights into drug behavior.
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(6S,8S,9S,10R,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D,5D,9D,10D2,11D2,18D/t3-,14-,15-,18+,19-,20-,21- |
Clé InChI |
XOFYZVNMUHMLCC-VBMKQEIHSA-N |
SMILES isomérique |
[H][C@@]1(C[C@H]2[C@@H]3CC[C@@]([C@]3(C(C(=O)[C@@]2([C@@]4(C1=C(C(=O)C(=C4)[2H])[2H])C)[2H])([2H])[2H])C)(C(=O)C([2H])([2H])O)O)[2H] |
SMILES canonique |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)








